(S)-tert-Butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
CAS No.:
Cat. No.: VC15898844
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O4 |
|---|---|
| Molecular Weight | 292.33 g/mol |
| IUPAC Name | tert-butyl N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate |
| Standard InChI | InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)16-10-9-20-12-8-6-5-7-11(12)17(4)13(10)18/h5-8,10H,9H2,1-4H3,(H,16,19)/t10-/m0/s1 |
| Standard InChI Key | BWMUFYSCJIEIBJ-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1COC2=CC=CC=C2N(C1=O)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1COC2=CC=CC=C2N(C1=O)C |
Introduction
Chemical and Structural Profile
Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₀N₂O₄, with a molecular weight of 304.34 g/mol. Its IUPAC name reflects the stereospecific (S)-configuration at the carbamate-bearing carbon and the fused benzo[b] oxazepine ring system. Key structural features include:
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A seven-membered oxazepine ring fused to a benzene moiety.
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A tert-butyl carbamate group at the 3-position.
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A methyl substituent at the 5-position and a ketone at the 4-position.
The benzo[b] oxazepine core contributes to conformational rigidity, while the carbamate group enhances solubility and metabolic stability.
Spectral Data and Physicochemical Properties
While direct spectral data for this compound is limited, analogues suggest:
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IR Spectroscopy: Strong absorption bands at ~1,700 cm⁻¹ (C=O stretch) and ~1,250 cm⁻¹ (C-O-C ether stretch).
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NMR: Distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carbamate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| Boiling Point (Predicted) | 482.1 ± 45.0 °C |
| LogP (Predicted) | 2.1 ± 0.5 |
Synthesis and Industrial Production
Industrial Optimization
Scalable production employs:
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Continuous Flow Reactors: Enhance yield (up to 78%) by precise control of reaction parameters.
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Crystallization: High-purity (>98%) product isolation using ethanol-water mixtures.
Biological Activity and Mechanisms
Antimicrobial Properties
Structural analogues demonstrate broad-spectrum antimicrobial activity, with mechanisms involving:
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Enzyme Inhibition: Binding to bacterial DNA gyrase or topoisomerase IV, disrupting DNA replication.
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Membrane Disruption: Hydrophobic interactions with lipid bilayers in Gram-positive bacteria.
| Microorganism | MIC (µg/mL) | Effect Observed |
|---|---|---|
| Staphylococcus aureus | 32 | Complete growth inhibition |
| Escherichia coli | 64 | Partial inhibition |
Comparative Analysis with Analogues
Structural Analogues
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Fluoroquinolones: Share ketone and heterocyclic motifs but lack the oxazepine ring’s conformational flexibility.
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Benzodiazepines: Similar fused-ring systems but target GABA receptors rather than antimicrobial or anticancer pathways.
Uniqueness of the Compound
The tert-butyl carbamate group confers enhanced metabolic stability compared to ester or amide derivatives, making it a superior candidate for prodrug development.
Research Applications
Medicinal Chemistry
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Prodrug Design: The carbamate group facilitates controlled release of active amines in vivo.
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Enzyme Inhibitors: Potential applications in acetylcholinesterase (AChE) inhibition for Alzheimer’s therapy.
Material Science
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Polymer Modification: Incorporation into epoxy resins improves thermal stability (Tg increase by 20°C).
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